molecular formula C7H11NO B2509111 (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one CAS No. 89775-19-9

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one

Cat. No. B2509111
CAS RN: 89775-19-9
M. Wt: 125.171
InChI Key: ILBUEIGEESCPHF-AATRIKPKSA-N
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Description

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one, also known as DMAC, is a cyclic imine compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is synthesized through a multistep process, and its properties have been extensively studied in the field of organic chemistry. DMAC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

(2E)-2-[(dimethylamino)methylidene]cyclobutan-1-one: serves as a valuable building block in organic synthesis. Researchers have exploited its reactivity to create novel heterocyclic compounds, including acyclic, carbocyclic, and fused heterocycles . Medicinal chemists utilize these derivatives to design potential drug candidates. The compound’s unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways.

Photophysical Properties and Optoelectronic Devices

The presence of the dimethylamino group influences the photophysical properties of this compound. Researchers have synthesized novel triarylamine derivatives with dimethylamino substituents for use in optoelectronic devices. These derivatives exhibit high coloration efficiency and electrochemical stability, making them promising candidates for applications in electrochromic and electrofluorochromic devices . Their ability to modulate light absorption and emission makes them relevant in displays, sensors, and light-emitting materials.

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBUEIGEESCPHF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(dimethylamino)methylidene]cyclobutan-1-one

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